

An In-depth Technical Guide to 3-Hydroxy-5-oxohexanoyl-CoA

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Compound of Interest

Compound Name: 3-Hydroxy-5-oxohexanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-5-oxohexanoyl-CoA**, a specialized fatty acyl-CoA intermediate. While direct research on this molecule is limited, its structure strongly suggests a role in a modified fatty acid beta-oxidation pathway. This document extrapolates from established biochemical principles to delineate its putative metabolic context, enzymatic interactions, and potential physiological significance. Detailed experimental protocols for the analysis of similar acyl-CoA molecules are provided, offering a foundational methodology for researchers investigating this and other novel metabolic intermediates. All quantitative data is presented in structured tables, and logical and metabolic pathways are visualized using diagrams to facilitate a deeper understanding.

Introduction

3-Hydroxy-5-oxohexanoyl-CoA is an oxo- and hydroxy-fatty acyl-CoA.^[1] Its structure, featuring a hydroxyl group at the third carbon (the β -carbon) and a ketone group at the fifth carbon, points towards its involvement in fatty acid metabolism. Specifically, it is hypothesized to be an intermediate in the beta-oxidation of a C6 fatty acid that has been modified with a ketone group. Understanding the metabolism of such modified fatty acids is crucial for elucidating novel metabolic pathways and their potential implications in health and disease. This guide serves as a foundational resource for researchers in metabolism, drug discovery,

and diagnostics who are interested in the characterization and functional analysis of this and similar molecules.

Chemical Properties

A summary of the key chemical properties of **3-Hydroxy-5-oxohexanoyl-CoA** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₄ N ₇ O ₁₉ P ₃ S	[1] [2] [3]
Molecular Weight	895.7 g/mol	[1]
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] 3-hydroxy-5- oxohexanethioate	[1]
Canonical SMILES	CC(=O)CC(C(C(=O)SCCNC(=O)CCNC(=O)C(C(C(COP(=O)(O)OP(=O)(O)OC(C1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O)O)O	PubChem
InChI Key	LTOOEXBCTAXFSU- SNIDVWGTSA-N	[2]

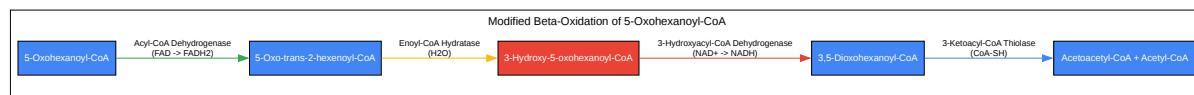
Putative Metabolic Pathway: Modified Beta-Oxidation

Based on the principles of fatty acid metabolism, **3-Hydroxy-5-oxohexanoyl-CoA** is likely an intermediate in a modified beta-oxidation pathway of 5-oxohexanoyl-CoA. The standard beta-oxidation spiral involves four key enzymatic steps that are repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle.[4][5][6] The presence of the 5-oxo group suggests a modification to the standard hexanoyl-CoA substrate.

The proposed pathway is as follows:

- Dehydrogenation: 5-Oxohexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons (C2 and C3) to form 5-oxo-trans-2-hexenoyl-CoA.
- Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of **3-Hydroxy-5-oxohexanoyl-CoA**.[7]
- Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a ketone group, yielding 3,5-dioxohexanoyl-CoA.
- Thiolysis: 3-Ketoacyl-CoA thiolase cleaves the C-C bond between the alpha and beta carbons, releasing acetyl-CoA and forming acetoacetyl-CoA.[8]

This putative pathway is depicted in the following diagram:



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Figure 1: Putative modified beta-oxidation pathway of 5-oxohexanoyl-CoA.

Key Enzymes and Their Properties

The enzymes involved in the proposed metabolic pathway are central to fatty acid metabolism. While specific kinetic data for these enzymes with 5-oxohexanoyl-CoA and its derivatives are not available, their general properties are well-characterized.

Enzyme	EC Number	Function	Substrate Class	Product Class	Cofactor(s)
Acyl-CoA Dehydrogenase	1.3.8.-	Introduces a trans-double bond between C2 and C3 of the fatty acyl-CoA.	Saturated Acyl-CoA	trans-2-Enoyl-CoA	FAD
Enoyl-CoA Hydratase	4.2.1.17	Hydrates the double bond of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA. [7][9][10]	trans-2-Enoyl-CoA	L-3-Hydroxyacyl-CoA	H ₂ O
3-Hydroxyacyl-CoA Dehydrogenase	1.1.1.35	Oxidizes the 3-hydroxyl group of L-3-hydroxyacyl-CoA to a 3-keto group. [11][12][13]	L-3-Hydroxyacyl-CoA	3-Ketoacyl-CoA	NAD ⁺
3-Ketoacyl-CoA Thiolase	2.3.1.16	Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA. [8][14]	3-Ketoacyl-CoA	Acyl-CoA (n-2) + Acetyl-CoA	Coenzyme A

Experimental Protocols: Quantification of Acyl-CoAs by LC-MS/MS

The quantification of acyl-CoA species is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.^{[1][3][15][16]} The following protocol is a generalized method adaptable for the analysis of **3-Hydroxy-5-oxohexanoyl-CoA** from biological samples.

Sample Preparation (Tissue)

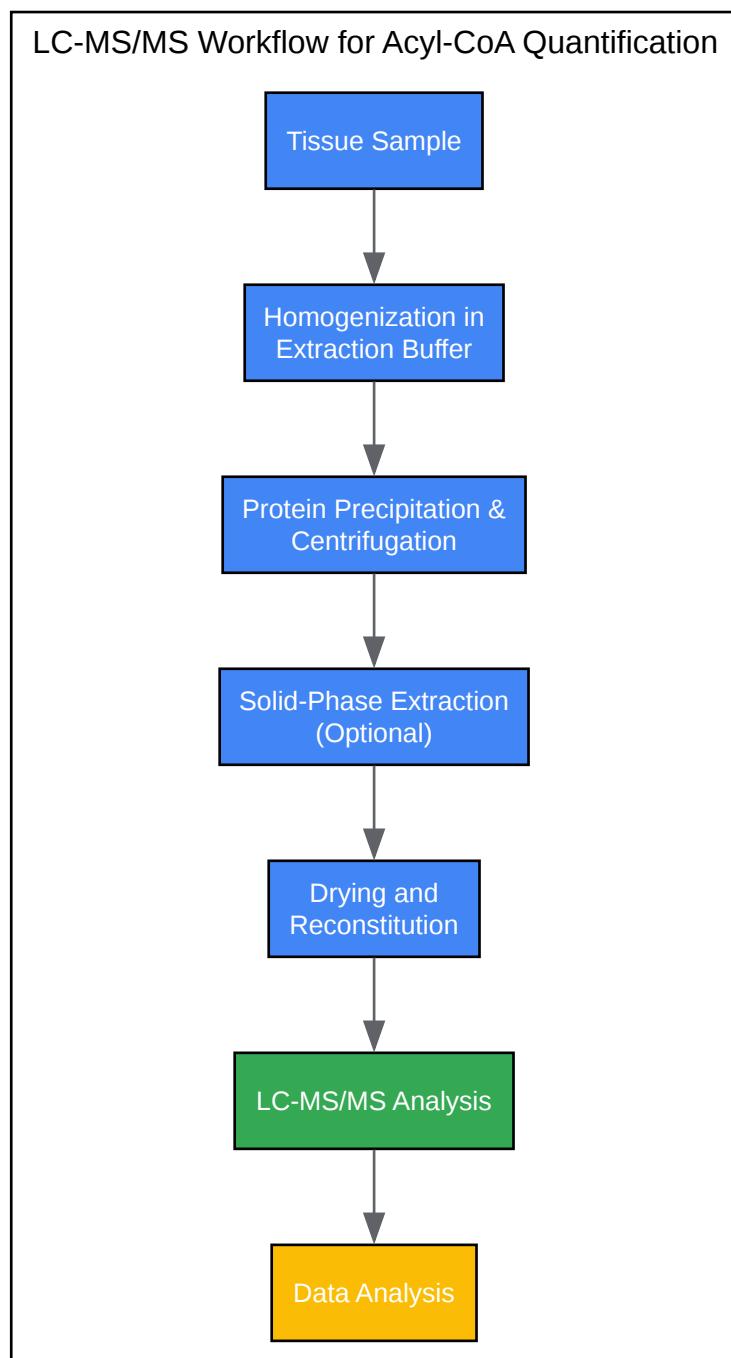
- Homogenization: Rapidly homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile/isopropanol/water with internal standards).
- Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Solid-Phase Extraction (SPE) (Optional but Recommended):
 - Condition a mixed-mode or C18 SPE cartridge.
 - Load the supernatant.
 - Wash the cartridge to remove interfering substances.
 - Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium hydroxide).
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
- Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of acyl-CoAs.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50°C.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - The precursor ion ($[M+H]^+$) for **3-Hydroxy-5-oxohexanoyl-CoA** is m/z 896.17.
 - A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, yielding a fragment at m/z 428.037. Another characteristic neutral loss is 507 Da.
 - Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

The following diagram illustrates the general workflow for acyl-CoA analysis:



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Figure 2: General experimental workflow for the quantification of acyl-CoAs.

Potential Significance and Future Directions

The presence and metabolism of modified fatty acids like 5-oxohexanoyl-CoA could have significant biological implications. The formation of such oxo-fatty acids may arise from

oxidative stress or specific enzymatic reactions that are not yet fully characterized. Their subsequent metabolism through a modified beta-oxidation pathway could be a detoxification mechanism or part of a novel signaling cascade.

Future research should focus on:

- Confirmation of the Putative Pathway: Utilizing stable isotope-labeled tracers and metabolomic analysis to confirm the existence and flux through the proposed modified beta-oxidation pathway in cellular or animal models.
- Enzyme Characterization: Expressing and purifying the candidate acyl-CoA dehydrogenases, hydratases, and dehydrogenases to determine their kinetic parameters with 5-oxohexanoyl-CoA and its derivatives.
- Biological Context: Investigating the conditions under which **3-Hydroxy-5-oxohexanoyl-CoA** is produced, such as in response to specific dietary inputs, oxidative stress, or in certain disease states.
- Drug Development: The enzymes in this pathway could represent novel targets for therapeutic intervention in metabolic diseases where the accumulation of modified fatty acids may be pathogenic.

Conclusion

While **3-Hydroxy-5-oxohexanoyl-CoA** is not a widely studied metabolite, its chemical structure provides strong clues to its metabolic origins within a modified fatty acid beta-oxidation pathway. This technical guide has provided a putative metabolic framework, identified the key enzymes likely involved, and presented a detailed, adaptable protocol for its quantification. It is hoped that this resource will stimulate further research into this and other novel metabolic intermediates, ultimately contributing to a more complete understanding of cellular metabolism and its role in human health and disease.

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